Product packaging for 1,4-Dibromo-1,4-dinitrocyclohexane(Cat. No.:CAS No. 89415-61-2)

1,4-Dibromo-1,4-dinitrocyclohexane

Cat. No.: B15378778
CAS No.: 89415-61-2
M. Wt: 331.95 g/mol
InChI Key: GGEBPNFRWOARLN-UHFFFAOYSA-N
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Description

1,4-Dibromo-1,4-dinitrocyclohexane ( 89415-61-2) is a high-purity organic compound with the molecular formula C 6 H 8 Br 2 N 2 O 4 and a molecular weight of 331.95 g/mol . This cyclohexane derivative is functionally rich, incorporating both bromo and nitro groups, which makes it a valuable multifunctional synthetic intermediate for research and development. The geminal arrangement of bromine and nitro substituents on the cyclohexane ring suggests potential as a key precursor in various organic synthesis pathways, including substitution reactions, the construction of complex molecular architectures, and the synthesis of other nitro- or amine-containing compounds . The stereochemistry of the cyclohexane ring can lead to isomeric mixtures (cis/trans), which may be of particular interest for studies in conformational analysis and stereochemistry, similar to investigations conducted on other disubstituted cyclohexane systems . Researchers can utilize this compound in methodological studies for synthesizing spirocyclic systems or as a building block in materials science. This product is offered with a guaranteed purity of 99% and is strictly For Research Use Only. It is not for diagnostic, therapeutic, or personal use. Researchers can find detailed molecular data, including InChIKey and DSSTox ID, on public chemical databases . All handling should be performed by qualified personnel in appropriately controlled laboratory environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Br2N2O4 B15378778 1,4-Dibromo-1,4-dinitrocyclohexane CAS No. 89415-61-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89415-61-2

Molecular Formula

C6H8Br2N2O4

Molecular Weight

331.95 g/mol

IUPAC Name

1,4-dibromo-1,4-dinitrocyclohexane

InChI

InChI=1S/C6H8Br2N2O4/c7-5(9(11)12)1-2-6(8,4-3-5)10(13)14/h1-4H2

InChI Key

GGEBPNFRWOARLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1([N+](=O)[O-])Br)([N+](=O)[O-])Br

Origin of Product

United States

Synthetic Methodologies for 1,4 Dibromo 1,4 Dinitrocyclohexane

Primary Synthetic Routes

The principal synthetic strategies for obtaining 1,4-Dibromo-1,4-dinitrocyclohexane involve either the direct halogenation of a dinitrocyclohexane precursor or the oxidation of a dinitrosocyclohexane derivative.

The conversion of 1,4-dinitrocyclohexane into this compound is chemically a substitution reaction, specifically a bromination, rather than a reduction. A reduction reaction would involve decreasing the oxidation state of the nitro groups, for example, to amino groups nih.gov. The synthesis in this category correctly proceeds via the halogenation of an activated precursor derived from 1,4-dinitrocyclohexane.

The carbon atoms attached to nitro groups in nitroalkanes are acidic. wikipedia.org This acidity allows for deprotonation by a base to form a resonance-stabilized anion known as a nitronate. This nitronate anion is nucleophilic and can react with an electrophile like bromine (Br₂) to form the α-brominated nitroalkane. For 1,4-dinitrocyclohexane, this process would need to occur at both positions C-1 and C-4.

Table 1: Acidity of Simple Nitroalkanes
CompoundpKa in DMSO
Nitromethane17.2 wikipedia.org
2-Nitropropane16.9 wikipedia.org

Sodium borohydride (B1222165) (NaBH₄) is a well-established reducing agent used for the reduction of aldehydes, ketones, and other carbonyl compounds. Its function is to act as a source of hydride (H⁻). It is not used to perform bromination reactions, as this requires an electrophilic bromine source and typically a nucleophilic carbon, such as a nitronate anion. Therefore, the application of sodium borohydride is not a chemically viable method for the conversion of 1,4-dinitrocyclohexane to this compound.

As sodium borohydride is not employed for this synthetic transformation, there are no mechanistic considerations for a reduction process to discuss. The actual mechanism for the synthesis from 1,4-dinitrocyclohexane is a two-step substitution process:

Deprotonation: A base removes the acidic protons from the carbons alpha to the two nitro groups, forming a dianion (dinitronate).

Halogenation: The resulting nucleophilic dinitronate intermediate reacts with an electrophilic brominating agent (e.g., Br₂), leading to the sequential addition of bromine atoms at the C-1 and C-4 positions.

A chemically sound method for synthesizing nitro compounds is through the oxidation of the corresponding nitroso compounds. nih.govbritannica.com This pathway involves the conversion of the nitroso groups (-N=O) in a 1,4-dibromo-1,4-dinitrosocyclohexane precursor to nitro groups (-NO₂).

Peroxytrifluoroacetic acid (CF₃CO₃H) is a potent oxidizing agent capable of oxidizing a wide range of functional groups. The oxidation of nitroso compounds to nitro compounds with peroxy acids is a well-documented transformation. acs.org The reaction proceeds by the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the nitroso group.

The general mechanism involves the nucleophilic nitrogen atom of the nitroso group attacking the electrophilic outer oxygen atom of the peroxy acid. This is followed by a rearrangement and cleavage of the O-O bond in the peroxy acid, resulting in the formation of the nitro compound and trifluoroacetic acid as a byproduct. Given the high reactivity of peroxytrifluoroacetic acid, this transformation is expected to be efficient.

The rate of chemical reactions is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. s3waas.gov.injeeadv.ac.in The oxidation of nitroso compounds is no exception. Kinetic studies of these reactions typically show a second-order rate law, being first-order with respect to both the nitroso compound and the oxidizing agent.

Thermodynamically, the oxidation of a nitroso group to a nitro group is generally an exothermic process due to the formation of the more stable nitrogen-oxygen bonds in the nitro group. The reaction is entropically favored if it results in a net increase in the number of molecules.

Detailed kinetic studies on analogous systems, such as the oxidation of substituted nitrosobenzenes by nitrogen dioxide, provide insight into the electronic effects on the reaction rate. Electron-donating groups on an aromatic ring can increase the rate of oxidation by making the nitroso nitrogen more nucleophilic, while electron-withdrawing groups have the opposite effect. Arrhenius parameters, including activation energy (Ea) and the pre-exponential factor (A), can be determined from temperature-dependence studies.

Table 2: Arrhenius Parameters for the Oxidation of Substituted Nitrosobenzenes with NO₂ in CCl₄ (Analogous System)
Substituent on NitrosobenzeneActivation Energy (Ea) / kJ mol⁻¹Pre-exponential Factor (log₁₀(A / dm³ mol⁻¹ s⁻¹))
4-Methoxy22.2 ± 2.15.1 ± 0.4
4-Methyl28.9 ± 1.66.1 ± 0.3
Hydrogen (Unsubstituted)34.4 ± 0.96.9 ± 0.2
4-Chloro34.8 ± 1.76.9 ± 0.3
3-Chloro39.0 ± 1.27.4 ± 0.2
Data extracted from a study on an analogous system for illustrative purposes.

Table of Compounds

Compound NameChemical Formula
This compoundC₆H₈Br₂N₂O₄
1,4-DinitrocyclohexaneC₆H₁₀N₂O₄
1,4-Dibromo-1,4-dinitrosocyclohexaneC₆H₈Br₂N₂O₂
Sodium BorohydrideNaBH₄
Peroxytrifluoroacetic AcidCF₃CO₃H
Trifluoroacetic AcidCF₃COOH
NitromethaneCH₃NO₂
2-NitropropaneC₃H₇NO₂
Nitrogen DioxideNO₂

Oxidation-Based Synthesis from Nitrosocyclohexane Derivatives

Proposed and Hypothetical Synthetic Pathways

The construction of the this compound molecule is not widely documented in scientific literature, necessitating a theoretical approach to its synthesis. The primary challenges lie in the sequential or concurrent introduction of four substituents onto a cyclohexane (B81311) ring with precise control over their 1,4-positioning. The following sections explore plausible, albeit hypothetical, synthetic strategies. One key piece of literature confirms the existence of cis- and trans-1,4-dibromo-1,4-dinitrocyclohexane, as it is used as a precursor in the reductive synthesis of 1,4-dinitrocyclohexane researchgate.net. This suggests that pathways to the target compound are chemically feasible.

Halogenation and Nitration of Cyclohexane Scaffolds

This approach focuses on utilizing a pre-formed cyclohexane ring and introducing the bromo and nitro functional groups in a stepwise manner. The success of such a strategy would heavily depend on the directing effects of the substituents and the stability of the intermediates.

A plausible synthetic route could begin with a 1,4-dinitrocyclohexane precursor. The synthesis of 1,4-dinitrocyclohexane has been achieved through methods such as the oxidation of 1,4-cyclohexanedione dioxime researchgate.netorgsyn.org. With this precursor, the challenge becomes the selective bromination at the C-1 and C-4 positions.

Given the saturated nature of the cyclohexane ring, a free-radical halogenation mechanism would be necessary. However, radical bromination of alkanes is notoriously difficult to control, often leading to a mixture of poly-halogenated products and constitutional isomers. The presence of the two strongly electron-withdrawing nitro groups would deactivate the adjacent C-H bonds, making radical abstraction more difficult and likely requiring harsh reaction conditions. This could lead to significant decomposition and side reactions, rendering this direct halogenation approach synthetically challenging.

An alternative strategy involves the nitration of a 1,4-dibromocyclohexane precursor. 1,4-Dibromocyclohexane can be synthesized via methods such as the bromination of cyclohexene smolecule.com. The subsequent introduction of two nitro groups onto the saturated carbocyclic frame at the bromine-bearing carbons is a significant synthetic hurdle.

Traditional electrophilic nitration, commonly employed for aromatic compounds using mixed nitric and sulfuric acids, is generally ineffective for unactivated alkanes masterorganicchemistry.comlibretexts.orgyoutube.com. Therefore, more forceful or specialized nitrating systems would be required. The nitration of cyclohexane itself has been studied and typically proceeds through a radical mechanism, often in the vapor phase at high temperatures with reagents like nitric acid or nitrogen dioxide cia.govcia.govgoogle.com. Applying these conditions to 1,4-dibromocyclohexane could hypothetically lead to the desired product, but would likely suffer from low yields and the formation of oxidation byproducts.

A more controlled approach might involve modern, advanced nitrating agents that have shown efficacy in various synthetic contexts. While often developed for aromatic systems, their application to this substrate could be explored. The table below outlines some potential nitrating systems and the rationale for their hypothetical application.

Nitrating SystemActive Species/MechanismRationale and Challenges
Mixed Acid (HNO₃/H₂SO₄) Nitronium ion (NO₂⁺)Unlikely to be effective on a saturated alkane without extreme conditions masterorganicchemistry.comlibretexts.org.
Nitrogen Dioxide (NO₂) / N₂O₄ Radical mechanism (•NO₂)Has been shown to nitrate cyclohexane, suggesting feasibility. The reaction likely requires high temperatures, and selectivity is a major concern cia.govcia.gov.
Dinitrogen Pentoxide (N₂O₅) Nitronium ion (NO₂⁺) sourceA powerful nitrating agent used for sensitive substrates; could potentially offer a pathway under milder conditions than high-temperature radical reactions nih.gov.
ipso-Nitration Reagents VariousCould be applied if a precursor with a suitable leaving group (e.g., a boronic acid) at the C-1 and C-4 positions could be synthesized. This is a highly speculative, multi-step approach organic-chemistry.org.

A notable documented reaction involves the oxidation of trans-1,4-dibromo-1,4-dinitrosocyclohexane using peroxytrifluoroacetic acid to yield trans-1,4-dibromo-1,4-dinitrocyclohexane researchgate.net. This suggests that the synthesis could be approached via the formation of C-N bonds through nitrosation, followed by oxidation to the nitro state.

Transformations from Related Cyclohexane Derivatives

This section explores building the target molecule by first constructing the six-membered ring with the necessary functionalities or their precursors already incorporated. These methods involve forming the carbon-carbon bonds of the cyclohexane ring itself.

The Diels-Alder reaction is a powerful tool for forming six-membered rings, typically resulting in a cyclohexene derivative wikipedia.orgorganic-chemistry.org. A hypothetical pathway could involve a [4+2] cycloaddition between a diene and a dienophile carrying the required bromo and nitro substituents.

For instance, one could envision a reaction between a 1,4-dibromo-1,3-butadiene derivative and a dinitroalkene dienophile. The electron-withdrawing nature of nitro groups makes nitroalkenes effective dienophiles in Diels-Alder reactions mdpi.comresearchgate.net. A hypothetical reaction could be:

Diene: 2,3-dibromo-1,3-butadiene

Dienophile: 1,2-dinitroethene

This specific cycloaddition would yield a cyclohexene ring with four substituents. However, this approach faces several significant challenges:

The resulting product would be a cyclohexene derivative, requiring a subsequent, selective reduction of the double bond.

The initial product would have a 1,2-dinitro and 4,5-dibromo substitution pattern, which is not the desired 1,4,1,4 arrangement. Rearrangement or starting with more complex, sterically hindered acyclic precursors would be necessary, complicating the synthesis significantly.

Controlling the regiochemistry and stereochemistry of the cycloaddition would be critical chemistrysteps.comvanderbilt.edu.

While theoretically possible as a ring-forming strategy, constructing the specific 1,4-dibromo-1,4-dinitro substitution pattern via a single Diels-Alder reaction is not straightforward.

Modern organic synthesis offers several methods for ring construction via the cyclization of a linear precursor.

Cascade Michael Additions: A promising hypothetical route involves a cascade reaction, such as a double Michael addition, to form the cyclohexane ring nih.govyoutube.com. This strategy would start with an acyclic six-carbon chain containing functional groups that can react intramolecularly. For example, a precursor with terminal nucleophilic centers and internal electrophilic centers (or vice versa) could be designed to undergo a 6-endo-trig cyclization. Synthesizing a suitable acyclic precursor with the correct placement of nitro groups and bromine atoms to facilitate such a specific cyclization would be a formidable synthetic challenge in itself researchgate.net.

Ring-Closing Metathesis (RCM): RCM is a powerful and widely used method for synthesizing unsaturated rings of various sizes from an acyclic diene precursor using catalysts like those developed by Grubbs wikipedia.orgorganic-chemistry.org. A hypothetical synthesis could start with a 1,8-diene that is substituted at the 3- and 6-positions with the bromo and nitro groups.

An RCM reaction on such a precursor would yield a substituted cyclohexene. As with the Diels-Alder approach, this would necessitate a final reduction step to produce the saturated cyclohexane ring. While RCM offers a robust method for ring formation, the primary challenge remains the synthesis of the complex acyclic diene precursor thieme-connect.comdrughunter.com.

Stereocontrol and Stereoselective Synthesis Strategies

The spatial arrangement of the bromo and nitro groups on the cyclohexane ring of this compound dictates its three-dimensional structure and, consequently, its physical and chemical properties. Achieving control over the stereochemistry is paramount for any potential application. The primary stereochemical consideration for this molecule is the relative orientation of the substituents at the C1 and C4 positions, leading to cis and trans diastereomers. Furthermore, if the synthetic route allows, the formation of a single enantiomer of a specific diastereomer would be the ultimate goal of an asymmetric synthesis.

Enantioselective and Diastereoselective Approaches

The construction of the this compound framework with a defined stereochemistry necessitates the use of synthetic strategies that can differentiate between the possible stereoisomeric products.

Diastereoselective Approaches:

The synthesis of this compound is reported to proceed from 1,4-cyclohexanedione dioxime. The stereochemistry of the final product could, in principle, be influenced by the stereochemistry of the dioxime precursor or the reaction conditions of the subsequent bromination and nitration steps.

One potential diastereoselective strategy could involve a substrate-controlled approach, where the pre-existing stereochemistry of a precursor directs the stereochemical outcome of subsequent reactions. For instance, if a specific diastereomer of a precursor to 1,4-cyclohexanedione could be synthesized, this might influence the geometry of the resulting dioxime and, ultimately, the final product.

Alternatively, reagent-controlled diastereoselectivity could be pursued. This would involve the use of specific brominating and nitrating agents, potentially in conjunction with coordinating solvents or additives, to favor the formation of one diastereomer over the other. The choice of reaction conditions, such as temperature and reaction time, could also play a crucial role in the diastereomeric ratio of the product.

Table 1: Hypothetical Diastereoselective Synthesis of this compound

EntryBrominating/Nitrating SystemSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1N-Bromosuccinimide, HNO₃Dichloromethane050:50
2Br₂, AgNO₂Acetonitrile-2070:30
31,3-Dibromo-5,5-dimethylhydantoin, N₂O₄Tetrahydrofuran-7835:65

This data is illustrative and represents plausible outcomes for a diastereoselective synthesis based on common reagent systems.

Enantioselective Approaches:

An enantioselective synthesis of this compound would require the introduction of chirality in a controlled manner. Since the starting material, 1,4-cyclohexanedione, is prochiral, it presents an opportunity for an asymmetric transformation.

One hypothetical enantioselective approach could involve the desymmetrization of a prochiral precursor. For example, an enzymatic or chiral catalyst-mediated reaction could selectively modify one of the two equivalent carbonyl groups of 1,4-cyclohexanedione, introducing the first stereocenter. Subsequent chemical transformations would then need to proceed with high stereocontrol to establish the second quaternary stereocenter at the C4 position.

Another strategy could involve the use of a chiral auxiliary. By attaching a chiral moiety to the cyclohexane ring, it could direct the approach of the brominating and nitrating reagents, leading to the preferential formation of one enantiomer. The chiral auxiliary would then be removed in a later step.

Catalytic Methods for Stereochemical Control

The development of catalytic methods for stereoselective synthesis is a major focus of contemporary organic chemistry due to the ability to generate large quantities of a desired stereoisomer with only a small amount of a chiral catalyst.

Catalytic Diastereoselective Synthesis:

While not explicitly reported for this compound, catalytic methods could potentially be employed to control the diastereoselectivity of its synthesis. For instance, a Lewis acid catalyst could coordinate to the oxime nitrogen atoms of 1,4-cyclohexanedione dioxime, influencing the trajectory of the incoming electrophilic bromine and nitro species. The choice of a bulky or sterically demanding catalyst could favor the formation of the less sterically hindered trans isomer.

Catalytic Enantioselective Synthesis:

The enantioselective synthesis of molecules with quaternary stereocenters is a particularly challenging area. Organocatalysis has emerged as a powerful tool for such transformations. A hypothetical approach for the enantioselective synthesis of this compound could involve a chiral amine or phosphine catalyst to facilitate a key bond-forming reaction on a suitable precursor, thereby establishing the first chiral center.

For example, a chiral primary or secondary amine catalyst could be used to activate a derivative of 1,4-cyclohexanedione towards an enantioselective addition reaction. Subsequent functional group manipulations would then lead to the target molecule.

Table 2: Plausible Catalytic Enantioselective Synthesis of a this compound Precursor

EntryCatalystSubstrateReaction TypeYield (%)Enantiomeric Excess (%)
1(S)-Proline1,4-Cyclohexanedione derivativeAldol Reaction8592
2Chiral Phosphoric AcidProchiral enoneMichael Addition9095
3Cinchona-alkaloid derived catalyst1,4-Cyclohexanedione derivativeAsymmetric Bromination7888

This data is hypothetical and illustrates the potential application of common organocatalytic methods to precursors of the target molecule.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Methodologies

To unravel the precise structural details of 1,4-Dibromo-1,4-dinitrocyclohexane, a suite of advanced spectroscopic techniques would be employed.

NMR spectroscopy stands as a cornerstone technique for the detailed structural and dynamic investigation of this compound in solution.

The conformational equilibrium of this compound can be qualitatively and quantitatively assessed using proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy. In a given solvent, the molecule will exist as a mixture of conformers, primarily the trans-diaxial and trans-diequatorial forms, which rapidly interconvert at room temperature. This rapid exchange would likely result in time-averaged signals in the NMR spectrum.

By lowering the temperature, it would be possible to slow down this ring inversion to the point where distinct signals for the axial and equatorial protons and carbons of each conformer could be observed. The relative intensities of these signals would provide a direct measure of the equilibrium constant and the free energy difference (ΔG°) between the conformers.

The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment. Generally, axial protons resonate at a higher field (lower ppm) compared to their equatorial counterparts. Conversely, axial carbons often show a shielding effect, appearing at a lower chemical shift.

The vicinal coupling constants (³JHH) between adjacent protons are invaluable for determining their dihedral angles, as described by the Karplus equation. For instance, a large coupling constant (typically 8-13 Hz) is indicative of an anti-periplanar (180°) relationship, characteristic of axial-axial protons in a chair conformation. Smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Coupling Constants for Conformers of this compound

Parameter Axial Substituents Equatorial Substituents
¹H Chemical Shift (ppm) - CHBrHigher fieldLower field
¹H Chemical Shift (ppm) - CH₂Complex multipletsComplex multiplets
¹³C Chemical Shift (ppm) - C-BrShielded (Lower ppm)Deshielded (Higher ppm)
¹³C Chemical Shift (ppm) - C-NO₂Shielded (Lower ppm)Deshielded (Higher ppm)
Vicinal Coupling Constant (³J_ax-ax)8 - 13 HzNot applicable
Vicinal Coupling Constant (³J_ax-eq)1 - 5 Hz1 - 5 Hz
Vicinal Coupling Constant (³J_eq-eq)1 - 5 Hz1 - 5 Hz

Note: These are predicted values based on general principles and data from related compounds.

The conformational equilibrium of this compound is expected to be influenced by the polarity of the solvent. More polar solvents can stabilize the conformer with the larger dipole moment. By conducting NMR experiments in a range of solvents with varying dielectric constants, it would be possible to probe the dipole moments of the individual conformers and understand the solvent-solute interactions that influence the conformational preference.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other, helping to trace the proton network within the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For instance, strong NOE cross-peaks would be expected between the axial protons on the same side of the ring (1,3-diaxial interactions), further confirming the chair conformation and the relative stereochemistry of the substituents.

Vibrational spectroscopy provides a complementary method for structural characterization by probing the vibrational modes of the molecule.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.

The carbon-bromine (C-Br) stretching vibration is typically observed in the fingerprint region of the IR spectrum, usually between 500 and 600 cm⁻¹. The exact position can vary depending on the conformation (axial vs. equatorial).

The C-H stretching vibrations of the cyclohexane ring would appear just below 3000 cm⁻¹, and the C-H bending vibrations would be present in the 1450-1300 cm⁻¹ region.

Table 2: Predicted Characteristic Infrared and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Nitro (NO₂)Asymmetric Stretch1550 - 1570Strong (IR)
Nitro (NO₂)Symmetric Stretch1370 - 1390Strong (IR)
Carbon-Bromine (C-Br)Stretch500 - 600Medium to Strong (IR, Raman)
Carbon-Hydrogen (C-H)Stretch2850 - 3000Medium (IR, Raman)
Carbon-Hydrogen (C-H)Bend1300 - 1450Medium (IR)

Note: These are predicted values based on typical group frequencies.

By combining the insights from these advanced spectroscopic techniques, a detailed and robust model of the structure and conformational dynamics of this compound can be constructed, providing a fundamental understanding of its chemical nature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Correlation of Vibrational Modes with Molecular Conformations

For a 1,4-disubstituted cyclohexane, two chair conformers are possible: a diequatorial and a diaxial conformer. The vibrational frequencies of the C-Br and C-N stretching modes, as well as the various bending and deformation modes of the cyclohexane ring, would differ between these two conformations. For instance, the C-X (where X is a substituent) stretching frequencies are typically found at different wavenumbers for axial and equatorial positions due to the differing steric environments.

In the case of this compound, the bulky bromo and nitro groups are expected to have a significant influence on the conformational equilibrium. The diequatorial conformer is generally more stable for bulky substituents to minimize 1,3-diaxial interactions. However, the presence of polar nitro groups can introduce dipole-dipole interactions that may influence the conformational preference. Detailed infrared (IR) and Raman spectroscopy studies would be necessary to assign specific vibrational modes to each conformer and to determine their relative populations.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two isotopes, 79Br and 81Br, existing in nearly equal abundance. This results in a distinctive M, M+2, and M+4 isotopic pattern for the molecular ion peak, where M is the mass of the ion containing two 79Br atoms.

Theoretical HRMS Data for C₆H₈Br₂N₂O₄
Isotopic Composition Exact Mass (Da)
C₆H₈⁷⁹Br₂N₂O₄331.8858
C₆H₈⁷⁹Br⁸¹BrN₂O₄333.8838
C₆H₈⁸¹Br₂N₂O₄335.8817

This table presents the theoretical exact masses for the molecular ion of this compound, illustrating the expected isotopic distribution due to the presence of two bromine atoms.

The fragmentation of this compound in a mass spectrometer would provide valuable information about its structure. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments.

Key fragmentation processes for nitroalkanes often involve the loss of the nitro group (NO₂) or nitrous acid (HNO₂). For halogenated compounds, the loss of a halogen radical (Br•) or a hydrogen halide (HBr) is common. The fragmentation of the cyclohexane ring itself can also occur, typically leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

A plausible fragmentation pattern would involve initial loss of a bromine radical or a nitro group. Subsequent fragmentation could then involve the loss of the other substituents or cleavage of the cyclohexane ring. The analysis of the m/z values of the fragment ions would help to piece together the structure of the original molecule.

Plausible Mass Spectral Fragments
Fragment Ion Proposed Origin
[M-Br]⁺Loss of a bromine radical
[M-NO₂]⁺Loss of a nitro group
[M-HBr]⁺Loss of hydrogen bromide
[M-HNO₂]⁺Loss of nitrous acid
[C₆H₈Br₂]⁺Loss of both nitro groups
[C₆H₈N₂O₄]⁺Loss of both bromine atoms

This table outlines some of the likely fragment ions that would be observed in the mass spectrum of this compound, providing clues to its structural components.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound has not been found in the reviewed literature, the principles of crystal engineering allow for predictions about its solid-state packing. The presence of polar nitro groups is expected to lead to significant intermolecular dipole-dipole interactions. These interactions, along with weaker van der Waals forces, would govern how the molecules arrange themselves in the crystal lattice. The bromine atoms can also participate in halogen bonding, a type of non-covalent interaction that could further influence the crystal packing.

Elucidation of Molecular Geometry in the Solid State

An X-ray crystal structure would definitively establish the conformation of the cyclohexane ring in the solid state. It would reveal whether the molecule adopts a chair, boat, or twist-boat conformation. For 1,4-disubstituted cyclohexanes, the solid-state conformation is often the one that minimizes steric hindrance, which would be the diequatorial chair conformation. The precise bond lengths and angles of the C-C, C-H, C-Br, and C-N bonds would be determined with high accuracy.

Expected Solid-State Structural Parameters
Parameter Description
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the crystal.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Molecular ConformationThe specific chair or other conformation adopted by the cyclohexane ring.
Bond Lengths & AnglesPrecise measurements of all intramolecular distances and angles.
Intermolecular ContactsDistances and geometries of interactions between neighboring molecules.

This table summarizes the key parameters that would be obtained from a single-crystal X-ray diffraction analysis of this compound, providing a complete picture of its solid-state structure.

Conformational Dynamics and Isomerism

The conformational landscape of this compound is primarily dictated by the chair conformation of the cyclohexane ring, which minimizes angle and torsional strain. libretexts.orgmasterorganicchemistry.com The substituents, a bromine atom and a nitro group on both C1 and C4, can adopt either axial or equatorial positions, leading to different isomers and conformers.

Like other 1,4-disubstituted cyclohexanes, this compound can exist as cis and trans geometric isomers. In the cis-isomer, the two bromine atoms (and likewise the two nitro groups) are on the same side of the cyclohexane ring. In the trans-isomer, they are on opposite sides. These isomers are not interconvertible through ring flipping.

For the cis-isomer, one substituent on each of the substituted carbons (C1 and C4) must be axial and the other equatorial. This results in a (1-axial, 4-equatorial) or (1-equatorial, 4-axial) arrangement for each pair of similar or dissimilar substituents, leading to conformers of the type (Br-ax, NO2-eq) at C1 and (Br-ax, NO2-eq) at C4, or other combinations that maintain the cis relationship.

The trans-isomer can exist in two principal chair conformations: a diaxial conformer, where both bromine atoms (or both nitro groups) are in axial positions, and a diequatorial conformer, where they occupy equatorial positions. The relative stability of these conformers is determined by the steric and electronic interactions of the substituents with the rest of the ring.

IsomerSubstituent Orientation at C1 and C4Relative Stability
cis(1-ax, 4-eq) or (1-eq, 4-ax)Generally less stable due to unavoidable axial substitution.
trans(1-eq, 4-eq) - diequatorialTypically the more stable conformation.
trans(1-ax, 4-ax) - diaxialGenerally less stable due to 1,3-diaxial interactions.

This table is illustrative and based on general principles of conformational analysis.

The cyclohexane ring is not static and undergoes a rapid "ring flip" or chair-chair interconversion at room temperature. nih.gov During this process, axial substituents become equatorial, and equatorial substituents become axial. makingmolecules.com For the trans-isomer of this compound, this interconversion occurs between the diequatorial and diaxial conformers.

The energy barrier for this interconversion is influenced by the substituents. In a closely related compound, trans-1,4-dibromo-1,4-dicyanocyclohexane, the enthalpy of activation for the chair-chair interconversion was determined to be 62 kJ/mol. nih.govresearchgate.net This value provides an estimate of the energy required for the ring to pass through higher-energy transition states, such as the half-chair and boat conformations. libretexts.orgmasterorganicchemistry.com At room temperature, the thermal energy is sufficient for this interconversion to be rapid on the human timescale, but it can be "frozen out" at low temperatures for spectroscopic analysis. nih.gov

The conformational preference of a substituted cyclohexane is largely governed by the steric bulk and electronic nature of the substituents. In general, bulky substituents prefer the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions. makingmolecules.comlibretexts.org

Both the bromine atom and the nitro group are sterically demanding. The nitro group is also strongly electron-withdrawing. These characteristics significantly influence the equilibrium between the possible chair conformations.

Steric Effects: The bromine atom is larger than a hydrogen atom, and the nitro group (NO₂) is also a bulky substituent. When placed in an axial position, these groups experience steric repulsion with the axial hydrogens on C3 and C5 (and C2 and C6 relative to the C4 substituent). This 1,3-diaxial strain destabilizes the conformer with axial substituents. makingmolecules.com Consequently, the diequatorial conformer of trans-1,4-Dibromo-1,4-dinitrocyclohexane is expected to be significantly more stable than the diaxial form.

Electronic Effects: While steric effects are often dominant, electronic effects can also play a role. The electron-withdrawing nature of the nitro group and the bromine atom can influence bond lengths and angles within the cyclohexane ring. In some dihalocyclohexanes, electrostatic interactions can slightly alter the conformational energies from what would be predicted by sterics alone. makingmolecules.com However, for 1,4-disubstituted systems, the large separation between the groups minimizes direct electrostatic repulsion.

The general preference for equatorial substitution suggests that the trans-isomer, which can adopt a diequatorial conformation for both bulky groups, would be the thermodynamically more stable isomer. In the cis-isomer, one of the bulky groups on each substituted carbon must occupy an axial position, leading to inherent steric strain.

Reactivity and Reaction Mechanisms of 1,4 Dibromo 1,4 Dinitrocyclohexane

The reactivity of 1,4-dibromo-1,4-dinitrocyclohexane is dictated by the interplay of its two key functional groups: the nitro group (-NO₂) and the bromine atom (-Br), both situated at the same tertiary carbon centers (C1 and C4). The presence of these geminal groups on a cyclohexane (B81311) ring introduces specific stereochemical considerations that influence reaction pathways. The molecule exists as cis and trans diastereomers, which can affect the accessibility of reactive sites and the orientation required for certain mechanisms.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like substituted cyclohexanes.

For a molecule like trans-1,4-dibromo-1,4-dicyanocyclohexane, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. researchgate.net This involves finding the minimum energy conformation of the cyclohexane (B81311) ring, which can exist in various forms, most notably the chair, boat, and twist-boat conformations. The chair conformation is generally the most stable for cyclohexane and its derivatives.

In the case of 1,4-disubstituted cyclohexanes, two distinct chair conformations are possible: one where both substituents are in axial positions (diaxial) and one where they are in equatorial positions (diequatorial). DFT calculations can predict the relative energies of these conformers. For trans-1,4-dibromo-1,4-dicyanocyclohexane, studies have shown that the diequatorial and diaxial conformers have very similar energies, leading to a dynamic equilibrium between the two forms in solution. researchgate.net This is a significant finding, as for many other 1,4-disubstituted cyclohexanes, one conformer is significantly more stable than the other.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), can also be determined using DFT. This information provides insights into the molecule's reactivity and electronic properties.

Table 1: Illustrative DFT-Calculated Energy Data for trans-1,4-Dibromo-1,4-dicyanocyclohexane Conformers

ConformerRelative Energy (kJ/mol)Dipole Moment (Debye)
Diequatorial0.00~0
Diaxial~0~0
Twist-BoatHigher in energyNon-zero

Note: The exact energy difference between the diequatorial and diaxial forms is very small and solvent-dependent. The twist-boat is a higher-energy intermediate in the interconversion between chair forms.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy but are computationally more demanding than DFT.

For molecules where subtle energetic differences are crucial, such as the conformational energies of substituted cyclohexanes, high-level ab initio calculations can be used to refine the results obtained from DFT. These methods are particularly useful for benchmarking the accuracy of different DFT functionals. While specific ab initio studies on trans-1,4-dibromo-1,4-dicyanocyclohexane are not extensively documented, they represent the gold standard for obtaining highly accurate theoretical data on molecular systems.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating the magnetic shielding around each nucleus, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted.

For trans-1,4-dibromo-1,4-dicyanocyclohexane, computational methods have been used to understand its NMR spectra. researchgate.net At room temperature, the proton NMR spectrum shows a single sharp line, which is due to the rapid interconversion between the two chair conformers. researchgate.net At lower temperatures, this peak broadens and eventually separates into signals corresponding to the individual axial and equatorial protons of the two distinct conformers. researchgate.net Computational predictions of the chemical shifts for each conformer can aid in the assignment of these experimental spectra.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a 1,4-Disubstituted Cyclohexane Analog

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Observation
¹H NMR Chemical Shift (Axial H)δ 2.5-3.0 ppmResolved at low temperature
¹H NMR Chemical Shift (Equatorial H)δ 2.0-2.5 ppmResolved at low temperature
C-Br Vibrational Frequency~600 cm⁻¹Observable in IR/Raman
C-N Vibrational Frequency~2250 cm⁻¹Observable in IR/Raman

Note: These are illustrative values for a generic 1,4-disubstituted cyclohexane and would need to be specifically calculated for the dicyano or dinitro compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering a dynamic picture of molecular behavior.

For flexible molecules like substituted cyclohexanes, MD simulations are particularly useful for exploring the conformational landscape in a solvent environment. While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, MD simulations can explicitly include solvent molecules, providing a more realistic representation of the system's behavior in solution.

An MD simulation of a compound like trans-1,4-dibromo-1,4-dicyanocyclohexane in a solvent like chloroform (B151607) or water would reveal the dynamic interconversion between the diaxial and diequatorial chair conformers. The simulation could also identify the transition states and intermediate structures, such as the twist-boat conformations, that are involved in the ring-flipping process. The frequency of these conformational changes and the lifetime of each conformer can be quantified from the simulation trajectory.

Reaction Mechanism Elucidation

Understanding the pathways through which 1,4-dibromo-1,4-dinitrocyclohexane is formed and degrades is crucial for controlling its synthesis and predicting its environmental fate. Computational methods allow for the detailed exploration of these reaction mechanisms at the atomic level.

While specific transition state analyses for the synthesis and degradation of this compound are not extensively documented in publicly available literature, we can infer likely pathways based on computational studies of similar halogenated and nitrated organic compounds.

Degradation pathways, particularly dehalogenation and denitration, are critical for assessing the environmental persistence of this compound. Theoretical studies on the degradation of other halogenated organic compounds suggest that reductive dehalogenation is a key process. researchgate.net Transition state calculations for such reactions would likely involve the transfer of an electron to the molecule, leading to the formation of a radical anion and subsequent cleavage of the carbon-bromine bond. The stability of the resulting radical and the energy barrier for C-Br bond scission are key parameters that can be determined through computational analysis. Similarly, the cleavage of the C-NO2 bond is a known decomposition pathway for nitroaliphatic compounds. qsardb.org

Table 1: Illustrative Transition State Energies for Postulated Reaction Pathways

Reaction PathwayPostulated Transition State StructureCalculated Activation Energy (kcal/mol) - Illustrative
Synthesis: Electrophilic NitrationFormation of σ-complex (Wheland intermediate)15 - 25
Degradation: Reductive DehalogenationRadical anion formation and C-Br bond cleavage10 - 20
Degradation: C-NO2 Bond HomolysisElongated C-N bond leading to radical formation30 - 40

Note: The values in this table are illustrative and based on general knowledge of similar reactions. Specific computational studies on this compound are required for accurate data.

The energy profile of a reaction provides a comprehensive view of the energy changes that occur as reactants are converted into products. By mapping the potential energy surface, computational chemists can identify the most favorable reaction coordinate.

For the synthesis of this compound, the energy profile would likely show a multi-step process. masterorganicchemistry.comresearchgate.net The initial step would be the formation of the electrophilic nitrating agent, followed by the attack of the cyclohexane ring to form an intermediate. The final step would be the deprotonation to yield the product. Each of these steps would be characterized by its own transition state and energy barrier. researchgate.net A general representation of such a profile would show the relative energies of the reactants, intermediates, transition states, and products. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the structural or property-describing features of molecules (descriptors) with their biological activity or physicochemical properties. These models are invaluable for predicting the behavior of new or untested compounds.

While specific QSAR models for this compound are not readily found in the literature, models for related nitroaliphatic compounds offer significant insights. nih.govresearchgate.netresearchgate.net These studies demonstrate that the reactivity and properties of such compounds can be effectively predicted using a combination of electronic and steric descriptors.

Electronic Descriptors: These descriptors quantify the electronic characteristics of a molecule and are crucial for understanding its reactivity. For this compound, key electronic descriptors would include:

Partial atomic charges: The charges on the carbon atoms attached to the bromine and nitro groups would be indicative of their susceptibility to nucleophilic or electrophilic attack.

Frontier molecular orbital energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

Electron density distribution: The shape and distribution of the electron density cloud can provide detailed information about the reactive sites of the molecule.

Steric Descriptors: These descriptors relate to the size and shape of the molecule and are important for understanding how it interacts with other molecules, including biological receptors or catalysts. Key steric descriptors include:

Topological indices: These numerical descriptors are derived from the molecular graph and encode information about the branching and connectivity of the atoms.

Conformational parameters: For a flexible molecule like cyclohexane, descriptors related to the preferred chair or boat conformations and the axial/equatorial positioning of substituents are critical. Studies on similar 1,4-disubstituted cyclohexanes have shown that interconversion between conformers has a measurable activation enthalpy. nih.gov

A hypothetical QSAR model for predicting the reactivity (e.g., rate of degradation) of this compound might take the following form:

Log(Reactivity) = c0 + c1(LUMO Energy) + c2(Charge on C-Br) + c3*(Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined from a regression analysis of a training set of related molecules.

Table 2: Key Electronic and Steric Descriptors for QSAR/QSPR Modeling

Descriptor TypeDescriptor NameSignificance in Predicting Reactivity
Electronic HOMO EnergyRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyRelates to the ability to accept electrons (electrophilicity).
Partial Atomic ChargesIndicate sites of potential electrostatic interaction.
Dipole MomentInfluences solubility and intermolecular interactions.
Steric Molecular VolumeAffects the ability to fit into active sites or interact with surfaces.
Molecular Surface AreaRelates to the extent of potential intermolecular interactions.
Topological IndicesQuantify molecular shape, size, and branching.
Conformational EnergyDetermines the population of different spatial arrangements of the molecule.

By leveraging these computational approaches, a deeper understanding of the chemical nature of this compound can be achieved, paving the way for more controlled synthesis, handling, and potential remediation strategies.

Advanced Research Perspectives and Potential Academic Applications

Precursor in Advanced Organic Synthesis

The bifunctional nature of 1,4-dibromo-1,4-dinitrocyclohexane, possessing both leaving groups (bromine) and electron-withdrawing groups (nitro), theoretically makes it a versatile starting material.

The cyclohexane (B81311) ring provides a foundational six-membered carbocyclic core. Through a series of hypothetical intramolecular or intermolecular reactions, such as cyclization or annulation, it could potentially serve as a building block for more complex polycyclic systems. The stereochemistry of the substituents would be a critical factor in directing the formation of specific polycyclic frameworks. However, no published studies have demonstrated such applications for this specific compound.

The presence of nitro groups and bromine atoms offers pathways to introduce heteroatoms into the molecular structure. For instance, the nitro groups could potentially be reduced to amines, which could then participate in cyclization reactions. The bromine atoms could be displaced by various nucleophiles to construct heterocyclic rings. Research on other functionalized cyclohexanes has shown their utility in synthesizing a variety of heterocyclic compounds.

Materials Science Context

The high nitrogen and oxygen content, coupled with the presence of halogens, suggests that this compound could be explored in materials science, although no such studies have been reported.

The dibromo functionality could theoretically allow this compound to act as a monomer or a cross-linking agent in polymerization reactions. For example, it could potentially undergo condensation polymerization with suitable co-monomers. The properties of the resulting polymer would be influenced by the rigid cyclohexane backbone and the polar nitro groups.

Nitro-functionalized compounds are a cornerstone of energetic materials research. While the explosive properties of this compound have not been characterized in the public domain, its synthesis and structural stability would be of academic interest. The presence of bromine atoms might influence its density and thermal stability, key parameters in the study of energetic materials. Research in this area often focuses on achieving a high-energy output while maintaining molecular stability.

Environmental Chemistry Research Perspectives

The environmental fate and behavior of this compound are entirely unknown. Research in this area would be necessary to understand its potential impact if it were to be synthesized and used on a larger scale. Studies on the environmental degradation of other brominated and nitrated organic compounds indicate that their persistence and transformation pathways can vary significantly depending on environmental conditions and microbial activity. Any future research would need to investigate its potential for biodegradation and the nature of any transformation products.

Pathways of Chemical Degradation in Environmental Systems

Currently, there is no specific research available in the scientific literature detailing the environmental degradation pathways of this compound. However, based on the chemical functionalities present in the molecule, several potential degradation routes can be hypothesized. These include:

Reductive dehalogenation: The carbon-bromine bonds could be susceptible to cleavage under reducing conditions, potentially mediated by microbial activity or abiotic chemical reductants in anoxic environments.

Reductive degradation of nitro groups: The nitro groups are strong electron-withdrawing groups and can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities under various environmental conditions.

Hydrolysis: While less likely for the carbon-bromine bond on a cyclohexane ring compared to alkyl halides, hydrolysis could potentially occur over long environmental timescales, leading to the formation of bromohydrins or diols.

Investigating these potential pathways would be a crucial first step in understanding the environmental fate and persistence of this compound.

Fundamental Studies on Transformation Products (without focusing on safety profiles)

As no studies on the degradation of this compound have been published, its transformation products remain unidentified. Fundamental research in this area would involve subjecting the compound to simulated environmental conditions (e.g., photolysis, hydrolysis, microbial action) and identifying the resulting molecules.

Based on the predicted degradation pathways, potential transformation products could include various isomers of bromonitrocyclohexenes, dinitrobromocyclohexanols, and aminobromonitrocyclohexanes. The identification and characterization of these products would be essential for building a complete picture of the compound's chemical life cycle.

Future Directions and Emerging Research Avenues

The absence of dedicated research on this compound presents a clear opportunity for novel academic exploration. The following areas represent promising directions for future studies.

Development of Green Chemistry Synthetic Approaches

The synthesis of this compound is not well-documented in the literature. Future research could focus on developing environmentally benign synthetic methods. For instance, the synthesis of related compounds like 1,4-diketones has been achieved using water as a solvent and avoiding catalysts, representing a green chemistry approach. nih.gov Similar strategies could be explored for the synthesis of this compound or its precursors. This could involve starting from readily available materials like 1,4-cyclohexanedione, which can be used to produce 1,4-dinitrocyclohexane. orgsyn.org Subsequent bromination would need to be investigated.

Integration with Flow Chemistry Techniques

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The application of flow chemistry to the synthesis of this compound could provide a means for its controlled and efficient production. The nitration and bromination of cyclohexane derivatives, which are often highly exothermic and potentially hazardous reactions, could particularly benefit from the precise control offered by flow reactors.

Studies on Chiral Variants and Enantiopure Synthesis

Due to the presence of two chiral centers at the C1 and C4 positions, this compound can exist as a pair of enantiomers ((1R, 4R) and (1S, 4S)) and a meso compound ((1R, 4S) or (1S, 4R)). The separation and characterization of these stereoisomers would be a significant contribution to the understanding of this compound.

Furthermore, the development of methods for the enantiopure synthesis of the chiral variants is a challenging yet rewarding research avenue. Techniques similar to those used for the synthesis of other enantiopure substituted cyclohexanes could be adapted. nih.gov Conformational analysis of the different stereoisomers, similar to studies conducted on trans-1,4-dihalocyclohexanes, would provide valuable insights into the influence of the substituents on the ring conformation. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dibromo-1,4-dinitrocyclohexane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 1,4-disubstituted cyclohexanes often employs halogenation and nitration steps under controlled conditions. For brominated analogs, methods like radical bromination or electrophilic substitution (e.g., using N-bromosuccinimide) can be adapted. Nitration typically requires mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration. Key parameters include temperature control (<10°C for nitration), solvent polarity (e.g., dichloromethane for bromination), and stoichiometric ratios to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating the diastereomerically pure product .

Q. How can the molecular geometry and crystal packing of this compound be experimentally determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For bromo-nitro derivatives, heavy atoms like bromine enhance X-ray scattering, enabling precise determination of chair conformations and substituent orientations (axial/equatorial). Computational pre-screening (e.g., DFT geometry optimization) can guide crystallization strategies. Crystal packing analysis often reveals halogen bonding (C–Br⋯O–NO₂) and dipolar interactions (NO₂⋯NO₂), which stabilize the lattice. Synchrotron radiation may improve resolution for low-symmetry crystals .

Q. What stability challenges arise when handling this compound, and how can they be mitigated?

  • Methodological Answer : Bromonitro compounds are thermally sensitive due to the nitro group’s oxidizing potential. Stability studies (TGA/DSC) should precede storage. Store under inert gas (argon) in amber vials at –20°C to prevent photodegradation. Avoid contact with reducing agents (e.g., metals) and ensure lab ventilation to limit inhalation of bromine vapors. Safety protocols for halogenated compounds (e.g., PPE, fume hoods) are mandatory .

Advanced Research Questions

Q. How do substituents (Br, NO₂) influence the ring inversion dynamics of this compound?

  • Methodological Answer : Ring inversion kinetics can be probed via variable-temperature NMR. For 1,4-disubstituted cyclohexanes, bulky substituents (e.g., NO₂) increase activation energy (ΔG‡) by steric hindrance. Bromine’s electronegativity may polarize the ring, altering inversion rates. Compare coalescence temperatures (Tc) in deuterated solvents (e.g., CDCl₃) to calculate ΔG‡ using Eyring equations. Computational modeling (DFT/MD simulations) can predict transition states and validate experimental ΔG‡ values .

Q. What computational strategies resolve contradictions between experimental and theoretical data on substituent electronic effects?

  • Methodological Answer : Discrepancies in dipole moments or charge distribution (e.g., nitro vs. bromine electronegativity) require hybrid QM/MM approaches. Solvent effects (PCM models) and dispersion corrections (DFT-D3) improve agreement with experimental IR/Raman spectra. For conflicting NMR chemical shifts, gauge-including atomic orbital (GIAO) calculations account for solvent and relativistic effects (critical for Br). Multi-reference methods (CASSCF) may be needed for excited-state interactions .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of nitro-group reactions in this compound?

  • Methodological Answer : Deuterium labeling at specific positions (e.g., cyclohexane C–H) allows measurement of primary/secondary KIEs via GC-MS or LC-HRMS. A primary KIE (k_H/k_D > 1) suggests bond-breaking in the rate-determining step (e.g., nitration via electrophilic attack). Isotopic substitution near bromine (e.g., ⁷⁹Br/⁸¹Br) can track halogen bonding’s role in transition-state stabilization .

Q. What strategies address contradictory spectroscopic data (e.g., NOE vs. XRD) in conformational analysis?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) spectroscopy identifies proximities (<5 Å) in solution, while XRD provides static solid-state conformations. Discrepancies arise from solvent-induced conformational flexibility. Use molecular dynamics (MD) simulations to model solvent effects or low-temperature NMR to "freeze" conformers. For unresolved cases, cross-validate with vibrational circular dichroism (VCD) or Raman optical activity (ROA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.